molecular formula C18H19N5O2S B2462488 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 843634-90-2

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2462488
CAS No.: 843634-90-2
M. Wt: 369.44
InChI Key: FDKJBOOTEXPJSF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative with a thioether linkage. Its structure comprises:

  • Triazole core: Substituted at position 4 with an amino group (-NH₂) and at position 5 with a meta-tolyl (3-methylphenyl) group.
  • Thioether bridge: Connects the triazole to an acetamide moiety.

The compound’s design leverages the triazole scaffold’s versatility in medicinal chemistry, where modifications at positions 4 and 5 of the triazole and the acetamide’s aryl group influence bioactivity.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-4-3-5-13(10-12)17-21-22-18(23(17)19)26-11-16(24)20-14-6-8-15(25-2)9-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKJBOOTEXPJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with 4-methoxyphenylacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitro group, if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs include:

  • Position 5 substituents on the triazole (e.g., aryl, heteroaryl, or alkyl groups).
  • Acetamide-linked aryl groups (e.g., methoxyphenyl, nitrophenyl, benzodioxolyl).
  • Presence of functional groups (e.g., hydroxyl, allyl, or halogens) affecting solubility and target interactions.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Substituent Biological Activity Reference
Target Compound 4-amino, 5-(m-tolyl) N-(4-methoxyphenyl) Potential anti-inflammatory/antiviral
AM33 () 4-amino, 5-(2-hydroxyphenyl) N-(4-methoxyphenyl) Reverse transcriptase inhibition
VUAA1 () 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Orco agonist
OLC15 () 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide () 4-allyl, 5-(thiophen-2-yl) N-(3,5-dimethoxyphenyl) Undisclosed (structural analog)
Compound from 4-amino, 5-(pyridin-4-yl) N-(4-methoxyphenyl) Anti-inflammatory (hypothesized)
Contradictions and Limitations
  • Orco Modulation vs. Enzyme Inhibition : While VUAA1/OLC15 target insect Orco channels , the target compound and AM33 may act on mammalian enzymes (e.g., reverse transcriptase), indicating divergent structure-activity relationships.
  • Anti-Exudative Activity : highlights acetamides with furan-2-yl substituents as anti-inflammatory agents, but the target compound’s m-tolyl group may shift activity toward antiviral targets .

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a compound belonging to the class of thio-substituted 1,2,4-triazoles. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections explore its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is C17H20N4O2SC_{17}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 364.43 g/mol. The structure features a triazole ring linked to an acetamide moiety and a thio group, which enhances the compound's reactivity and biological profile.

Biological Activity

Antimicrobial Properties:
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide have demonstrated efficacy against various bacterial and fungal strains. A study showed that triazole derivatives could inhibit specific enzymes or modulate signaling pathways relevant to disease processes .

Anticancer Activity:
Mercapto-substituted 1,2,4-triazoles have been studied for their chemopreventive and chemotherapeutic effects on cancer. These compounds may interfere with cancer cell proliferation and induce apoptosis in malignant cells . In particular, the presence of the thio group in the structure is believed to enhance anticancer activity by facilitating interactions with cellular targets.

Inhibition of Enzymes:
Enzyme inhibition studies have shown that similar compounds can effectively inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. The specific substitution pattern of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide may enhance its interaction with these biological targets.

Synthesis

The synthesis of this compound typically involves several key steps that require careful optimization of reaction conditions to maximize yield and purity. The general synthetic route includes:

  • Formation of the Triazole Ring:
    The initial step involves synthesizing the triazole ring through cyclization reactions using appropriate precursors.
  • Thio Group Introduction:
    Introducing the thio group can be achieved through nucleophilic substitution reactions involving thiols or thioacids.
  • Acetamide Formation:
    The final step involves coupling the triazole derivative with an acetamide moiety to yield the target compound.

Case Studies and Research Findings

Several studies have explored the biological activities of similar triazole derivatives:

StudyFindings
Demonstrated potential antiviral properties in related compounds.
Highlighted anticancer effects through apoptosis induction in various cancer cell lines.
Showed effective inhibition of AChE, suggesting potential for neurodegenerative disease treatment.

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